2-Formyl-4,5-dimethoxybenzoic acid
Overview
Description
2-Formyl-4,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymorphism in Crystal Formation
Semjonova and Be̅rziņš (2022) explored the polymorphic outcomes of crystallization in compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid. They specifically studied 2,6-Dimethoxybenzoic acid, examining how additives like surfactants and polymers influence the formation of different polymorphic forms, crucial for understanding the crystallization behavior of such compounds (Semjonova & Be̅rziņš, 2022).
Structural Characterization
Barich et al. (2004) conducted research on compounds structurally related to this compound, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Their study focused on understanding the planar structures of these compounds and the interactions of their methyl and carboxylic acid groups, providing foundational knowledge for comprehending the molecular characteristics of similar compounds (Barich et al., 2004).
Antifungal Applications
Lattanzio et al. (1996) explored the antifungal properties of 2,5-Dimethoxybenzoic acid, a close analog to this compound. Their research showed its effectiveness in inhibiting spore germination and mycelial growth in common postharvest pathogens of strawberries, indicating potential agricultural applications for related compounds (Lattanzio et al., 1996).
Novel Polymorph Identification
Portalone (2011) discovered a new crystalline form of 2,6-dimethoxybenzoic acid, which is structurally similar to this compound. This research is significant for understanding the crystallography of such compounds, which can have implications in various fields like pharmaceuticals and materials science (Portalone, 2011).
Chemical Synthesis and Optimization
Bjørsvik and Norman (1999) conducted a study on the synthesis of Veratric acid from compounds including 2-chloro-4,5-dimethoxybenzoic acid, providing insights into the optimization of chemical processes for synthesizing derivatives of this compound (Bjørsvik & Norman, 1999).
Biological Activity Exploration
Zakhs et al. (1970) investigated the synthesis of derivatives based on vicinally disubstituted veratrole, which includes compounds like 1-methyl-4,5-dimethoxybenzimidazole. This research is relevant for understanding the biological activities of compounds related to this compound (Zakhs et al., 1970).
Catalysis and Synthesis
Ramazani et al. (2011) demonstrated the use of 6-formyl-2,3-dimethoxybenzoic acid in the catalytic synthesis of 2,3-dihydro-1H-isoindolone derivatives, highlighting the potential of this compound in catalysis and organic synthesis (Ramazani et al., 2011).
Depsidone Synthesis
Sala and Sargent (1979) described the synthesis of a lichen depsidone, noting the use of derivatives of dimethoxybenzoic acid. Their work contributes to the understanding of complex organic syntheses involving similar compounds (Sala & Sargent, 1979).
Novel Compound Development
Kucerovy et al. (1997) developed a new chemical entity for medical applications, starting from 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. This research indicates the potential of this compound in the development of new therapeutic compounds (Kucerovy et al., 1997).
Redox Property Impartation
Lebègue et al. (2012) investigated the grafting of 2-amino-4,5-dimethoxybenzoic acid on activated carbon, enhancing its redox properties. This study shows the potential of this compound in material science applications (Lebègue et al., 2012).
Decarboxylation Mechanisms
Howe, Vandersteen, and Kluger (2016) explored the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, offering insights into reaction mechanisms that could be relevant for this compound (Howe, Vandersteen, & Kluger, 2016).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of the galbulimima alkaloid gb 13 , which suggests that its targets could be related to the biological pathways affected by this alkaloid.
Mode of Action
It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its involvement in suzuki–miyaura cross-coupling reactions , it’s likely that this compound affects pathways related to carbon-carbon bond formation and breakage. The downstream effects of these changes would depend on the specific targets and pathways involved.
Pharmacokinetics
, which suggests that it may have good bioavailability. Its lipophilicity (Log Po/w) is around 1.34 , which indicates that it may be able to cross biological membranes effectively.
Result of Action
Given its involvement in suzuki–miyaura cross-coupling reactions , it’s likely that this compound leads to the formation of new carbon-carbon bonds, which could result in structural changes in its targets.
Properties
IUPAC Name |
2-formyl-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANNUKKXKKTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428346 | |
Record name | 2-formyl-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-63-1 | |
Record name | 2-formyl-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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